Acutumine

Description

BenchChem offers high-quality Acutumine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acutumine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

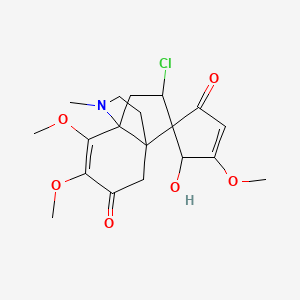

11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRARBVZZKCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Provenance of Acutumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a chlorinated tetracyclic alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of Acutumine, detailing its biosynthesis, extraction, and quantification. The primary producers of this complex molecule are plants belonging to the Menispermaceae family, commonly known as the moonseed family. This document outlines the key species involved, presents quantitative data on Acutumine yields, describes detailed experimental protocols for its isolation and analysis, and visualizes the established biosynthetic pathway.

Natural Sources of Acutumine

Acutumine is a specialized metabolite found predominantly in perennial climbing plants of the Menispermaceae family. Extensive phytochemical investigations have identified several species as primary natural sources of this alkaloid. The most well-documented producers include:

-

Menispermum dauricum : The rhizomes of this plant, native to Asia, are a significant source of Acutumine and related alkaloids.[1][2]

-

Sinomenium acutum : Also known as Chinese moonseed, the stems and roots of this plant are rich in various alkaloids, including Acutumine.[3][4][5]

-

Menispermum canadense : Commonly referred to as Canadian moonseed, this North American species has also been confirmed to produce Acutumine.

Quantitative Analysis of Acutumine Content

The concentration of Acutumine can vary significantly depending on the plant species, the specific plant part, and the extraction method employed. The following table summarizes the reported yields of Acutumine from various natural sources.

| Plant Species | Plant Part | Extraction Method | Acutumine Content | Reference |

| Sinomenium acutum | Stem | Not specified | 435 µg/g | [3][6] |

| Sinomenium acutum | Rhizome | 75% ethanol (B145695) with 0.5% acetic acid | 10.93 mg/g of extract | [4] |

| Sinomenium acutum | Root | Methanol (B129727) | 0.94 ± 0.02 mg/g (Dry Weight) | [7] |

Biosynthesis of Acutumine

The biosynthesis of Acutumine is a complex process that originates from the amino acid tyrosine. Isotopic labeling studies have confirmed that two molecules of tyrosine are the foundational precursors for the Acutumine scaffold.[8] The biosynthetic pathway culminates in a crucial chlorination step. The direct precursor to Acutumine is dechloroacutumine (B1239902). The final step in the biosynthesis is the enzymatic chlorination of dechloroacutumine, a reaction catalyzed by the enzyme dechloroacutumine halogenase (DAH), an Fe(II)- and 2-oxoglutarate-dependent halogenase.[9][10]

Experimental Protocols

Extraction of Acutumine from Sinomenium acutum

The following protocol is a generalized procedure for the extraction of Acutumine from the rhizomes of Sinomenium acutum:

-

Plant Material Preparation : The rhizomes of S. acutum are collected, dried, and ground into a fine powder.

-

Solvent Extraction :

-

A reflux extraction is performed using 50% aqueous ethanol for 2 hours.

-

Alternatively, for optimizing the yield of active compounds, a 75% ethanol solution with 0.5% acetic acid can be used.[4]

-

-

Filtration and Concentration : The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Quantification of Acutumine using High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantification of Acutumine in plant extracts is through High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation :

-

The dried crude extract is dissolved in methanol to a known concentration.

-

The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly employed.[7]

-

Flow Rate : A typical flow rate is around 1.0 mL/min.

-

Detection : UV detection at a wavelength of approximately 280 nm is suitable for Acutumine.

-

-

Quantification :

-

An external standard method is used for quantification.

-

A calibration curve is generated using a series of Acutumine standards of known concentrations.

-

The peak area of Acutumine in the sample chromatogram is compared to the calibration curve to determine its concentration.

-

The following diagram illustrates the general workflow for the extraction and quantification of Acutumine.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of chemical markers for improving the quality and safety control of Sinomenium acutum stem by the simultaneous determination of multiple alkaloids using UHPLC-QQQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of Alkaloids from Sinomenium acutum by Centrifugal Partition Chromatography and Their Ameliorating Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes [mdpi.com]

- 5. The Herzon Synthesis of (-)-Acutumine [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Full-length transcriptome and metabolite analysis reveal reticuline epimerase-independent pathways for benzylisoquinoline alkaloids biosynthesis in Sinomenium acutum [frontiersin.org]

- 8. Biosynthetic Relationship between Acutumine and Dechloroacutumine in Menispermum dauricum Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The chloroalkaloid (-)-acutumine is biosynthesized via a Fe(II)- and 2-oxoglutarate-dependent halogenase in Menispermaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Acutumine producing plant species

An In-depth Technical Guide to Acutumine-Producing Plant Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumine (B231681) is a complex, tetracyclic benzylisoquinoline alkaloid notable for its unique spirocyclic structure and a rare chlorinated cyclopentane (B165970) ring.[1][2] First isolated in 1929 from Sinomenium acutum, its structure was later confirmed through X-ray crystallography.[2] Acutumine and its related compounds have garnered significant interest in the scientific community due to their potent biological activities, including selective T-cell cytotoxicity and antiamnesic properties, making them valuable leads for drug development.[1][3][4][5] This technical guide provides a comprehensive overview of the plant species known to produce acutumine, its biosynthesis, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification.

Acutumine-Producing Plant Species

Acutumine is exclusively found in plants belonging to the Menispermaceae family, commonly known as the moonseed family. The primary species identified as producers of this alkaloid are detailed below.

| Plant Species | Common Name | Family | Primary Acutumine Source |

| Menispermum dauricum | Asian Moonseed | Menispermaceae | Rhizomes[3][5][6] |

| Sinomenium acutum | Chinese Moonseed | Menispermaceae | Rhizomes and Stems[7][8][9][10] |

| Menispermum canadense | Common Moonseed | Menispermaceae | Roots[7] |

Quantitative Analysis of Acutumine

While the presence of acutumine in the aforementioned species is well-documented, specific quantitative yield data (e.g., mg of acutumine per gram of dry plant weight) is not consistently reported in the available scientific literature. Analysis is often qualitative or focused on the isolation of numerous alkaloids simultaneously. However, studies confirm the accumulation of acutumine and its direct precursor, dechloroacutumine (B1239902), primarily in the root and rhizome tissues of these plants.

| Plant Species | Plant Part | Acutumine Presence | Notes |

| Menispermum dauricum | Rhizome | Confirmed[5][6] | Cultured roots also produce acutumine and related alkaloids.[5][11] |

| Sinomenium acutum | Rhizome, Stem | Confirmed[7][9] | Acutumine is one of over 210 compounds isolated from this species.[10] |

| Menispermum canadense | Root | Confirmed[7] | Acutumine is relatively more enriched in roots compared to stems and leaves. |

Biosynthesis of Acutumine

Acutumine is a benzylisoquinoline alkaloid (BIA), with the amino acid tyrosine serving as its foundational precursor.[11] The biosynthetic pathway involves numerous enzymatic steps common to other BIAs. However, the terminal step in acutumine biosynthesis is a unique and critical halogenation reaction. The direct precursor, dechloroacutumine, is converted to acutumine through regio- and stereoselective chlorination.[11] This reaction is catalyzed by dechloroacutumine halogenase (DAH), a non-heme Fe(II)- and 2-oxoglutarate-dependent (2ODD) halogenase, which represents a rare example of enzymatic halogenation in plant metabolism.[7]

References

- 1. Enantioselective Total Synthesis of (−)-Acutumine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Castle Synthesis of (-)-Acutumine [organic-chemistry.org]

- 4. "Total Synthesis of (-)-Acutumine" by Fang Li [scholarsarchive.byu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Sinomenium acutum: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthetic Relationship between Acutumine and Dechloroacutumine in Menispermum dauricum Root Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Dechloroacutumine Halogenase in Acutumine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of dechloroacutumine (B1239902) halogenase (DAH), the first halogenase to be characterized in the plant kingdom. It details the enzyme's function, biochemical requirements, and evolutionary origins, offering valuable insights for researchers in natural product synthesis, biocatalysis, and drug development.

Executive Summary

The chloroalkaloid (–)-acutumine, produced by plants in the Menispermaceae family, possesses notable bioactivities, including selective cytotoxicity to cultured T cells.[1][2] Its unique sp³-carbon-halogen bond, however, presents a significant challenge for chemical synthesis. The biosynthesis of this complex molecule has been elucidated, revealing that the critical, final chlorination step is catalyzed by a novel enzyme: dechloroacutumine halogenase (DAH).[1][2]

DAH is a non-heme Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH) that regioselectively chlorinates dechloroacutumine to form (–)-acutumine.[1][2] This discovery has opened new avenues for understanding plant chemodiversity and for the potential biocatalytic production of halogenated natural products. This guide summarizes the key findings related to DAH, including its enzymatic activity, the experimental protocols used for its characterization, and its unique evolutionary pathway.

Biochemical Characterization of Dechloroacutumine Halogenase (DAH)

DAH functions as a mononuclear iron enzyme that catalyzes the chlorination of an unactivated C–H bond in the terminal step of acutumine (B231681) biosynthesis.[1][3] The reaction is dependent on the presence of Fe(II), 2-oxoglutarate (2-OG), and molecular oxygen.

Enzymatic Reaction

The core function of DAH is the conversion of dechloroacutumine to acutumine. This reaction involves the oxidative decarboxylation of the co-substrate 2-oxoglutarate to succinate (B1194679) and CO₂, which facilitates the formation of a high-valent iron-oxo intermediate. This powerful oxidizing species then abstracts a hydrogen atom from the substrate, followed by a radical rebound with a chloride ion to yield the final chlorinated product.

Quantitative Data on Enzyme Activity

Recent studies have compared the catalytic activity of DAH with its ancestral enzyme, flavonol synthase (FLS). The data, derived from liquid chromatography-mass spectrometry (LC-MS) analysis, highlights the specialized and efficient nature of DAH for its specific substrate.

| Enzyme | Substrate | Product | Relative Activity (Product Formation) | Reference |

| McDAH | Dechloroacutumine | Acutumine | High | [3] |

| McDAH | Dihydrokaempferol | Kaempferol | Trace amounts | [3] |

| McFLS | Dihydrokaempferol | Kaempferol | High | [3] |

| McFLS | Dechloroacutumine | Acutumine | No activity detected | [3] |

Table 1: Comparative in vitro activity of Menispermum canadense dechloroacutumine halogenase (McDAH) and flavonol synthase (McFLS). "High" activity refers to the efficient conversion of the enzyme's primary substrate.

In addition to its native chlorination activity, DAH has been shown to exhibit promiscuous azidation activity when provided with an azide (B81097) anion, demonstrating its potential for versatile biocatalytic applications in natural product derivatization.[1][2][4]

Experimental Protocols

This section details the key methodologies for the identification, expression, and characterization of dechloroacutumine halogenase.

Identification of Candidate Genes

Candidate genes for DAH were identified from the transcriptomes of Menispermaceae plants known to produce acutumine. The search focused on sequences homologous to known Fe(II)/2-oxoglutarate-dependent dioxygenases, which are widespread in plant metabolism.

Heterologous Expression and Protein Purification

For in vitro characterization, the candidate DAH gene is codon-optimized for expression in a suitable host, such as Escherichia coli.

-

Cloning: The synthetic gene is cloned into an expression vector, typically containing an N-terminal affinity tag (e.g., His-tag or Strep-tag) for purification.

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: Cultures are grown to an optimal density (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

-

Purification: Cells are harvested, lysed, and the protein is purified from the soluble fraction using affinity chromatography. The purified protein is then buffer-exchanged into a suitable storage buffer.

In Vitro Enzyme Assay

The activity of purified DAH is assessed through in vitro assays that monitor the conversion of dechloroacutumine to acutumine.

-

Reaction Mixture: A typical 100 µL reaction contains:

-

HEPES buffer (50 mM, pH 7.5)

-

Purified DAH enzyme (1-5 µM)

-

Dechloroacutumine (substrate, ~100 µM)

-

(NH₄)₂Fe(SO₄)₂ (Fe(II) source, 100 µM)

-

2-oxoglutarate (co-substrate, 500 µM)

-

Sodium L-ascorbate (reducing agent, 1 mM)

-

NaCl (chloride source, 10 mM)

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to the mixture.

-

The reaction is incubated at 30°C for 1-2 hours.

-

The reaction is quenched by adding an equal volume of an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

The mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is collected for analysis.

-

Product Detection and Analysis

The formation of acutumine is detected and quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Chromatography: The reaction supernatant is injected onto a C18 reverse-phase column. A gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is used to separate the substrate (dechloroacutumine) from the product (acutumine).

-

Mass Spectrometry: The eluent is analyzed by a mass spectrometer in positive ion mode. The product is identified by its specific mass-to-charge ratio ([M+H]⁺) of 398.1363, distinguishing it from the substrate's [M+H]⁺ of 364.1753.[3]

Visualizing Pathways and Workflows

Acutumine Biosynthesis: The Final Step

The diagram below illustrates the terminal chlorination step in acutumine biosynthesis, catalyzed by DAH.

Experimental Workflow for DAH Characterization

This workflow outlines the key experimental stages from gene identification to the confirmation of enzymatic activity.

Evolutionary Pathway of Dechloroacutumine Halogenase

Phylogenomic analysis reveals that DAH evolved from an ancestral flavonol synthase (FLS) gene through a process of gene duplication and neofunctionalization.[3] This evolutionary path highlights a rare instance of an oxidative enzyme being repurposed into a halogenase in plants.

Conclusion and Future Outlook

The discovery and characterization of dechloroacutumine halogenase represent a significant advancement in the field of plant specialized metabolism. DAH is a key catalyst in the biosynthesis of the medicinally relevant chloroalkaloid (–)-acutumine, performing a chemically challenging late-stage C-H chlorination.[1][3] The elucidation of its function and evolutionary history provides a roadmap for the discovery of other novel halogenases in the plant kingdom. For drug development professionals, DAH presents a promising biocatalytic tool for the sustainable synthesis of acutumine and the derivatization of other complex natural products, potentially leading to new therapeutic agents.

References

- 1. Independent Evolution of Six Families of Halogenating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution and diversity of dimetal-carboxylate halogenases in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tracing the stepwise Darwinian evolution of a plant halogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chloroalkaloid (−)-acutumine is biosynthesized via a Fe(II)- and 2-oxoglutarate-dependent halogenase in Menispermaceae plants [dspace.mit.edu]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Acutumine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Acutumine is a structurally complex, chlorinated tetracyclic alkaloid first isolated from Menispermum dauricum. Its unique molecular architecture, featuring a spirocyclic core, a propellane-like system, and multiple contiguous stereocenters, has made it a compelling target for synthetic chemists. This guide provides a detailed overview of the chemical structure and stereochemistry of (-)-Acutumine, supported by available spectroscopic and crystallographic data. It also outlines the key experimental approaches that have been instrumental in its structural elucidation and total synthesis, offering insights for researchers in natural product chemistry and drug development.

Chemical Structure and Stereochemistry

(-)-Acutumine possesses a rigid tetracyclic framework with the molecular formula C₁₉H₂₄ClNO₆.[1] The systematic IUPAC name is (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.0¹⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione. This intricate structure is characterized by five contiguous stereocenters, including two all-carbon quaternary centers, and a rare secondary chloride substituent.

The core of (-)-Acutumine is a spirocyclic system where a cyclopentenone ring is fused to a tricyclic propellane-like structure. This propellane system consists of a cyclohexenone ring, a piperidine (B6355638) ring, and a shared bicyclo[2.2.1]heptane core. The relative and absolute stereochemistry of (-)-Acutumine has been unequivocally established through X-ray crystallography and total synthesis.[2][3]

Key Structural Features:

-

Tetracyclic System: A complex fusion of four rings, creating a rigid and sterically hindered molecule.

-

Spirocyclic Center: A quaternary carbon atom that serves as a junction between the cyclopentenone and the tricyclic system.

-

Propellane-like Motif: A [4.3.3.0] fused tricyclic core contributing to the molecule's unique three-dimensional shape.

-

Secondary Chloride: A chlorine atom attached to the cyclopentane (B165970) ring, a feature not commonly found in natural products.

-

Multiple Stereocenters: Five contiguous stereocenters, posing a significant challenge for stereoselective synthesis.

Spectroscopic and Crystallographic Data

The definitive structure of (-)-Acutumine was first determined by X-ray crystallography.[3] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been crucial for the characterization of synthetic intermediates and the final natural product.

X-ray Crystallography

Table 1: Crystallographic Data Summary for (-)-Acutumine

| Parameter | Value |

| Crystal System | Orthorhombic (presumed) |

| Space Group | Not readily available |

| Unit Cell Dimensions | a, b, c dimensions not readily available |

| Key Bond Lengths (Å) | C-Cl, C-N, C=O bond lengths not detailed |

| Key Bond Angles (°) | Not readily available |

Note: Detailed quantitative data from the original crystallographic study is not publicly accessible.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of (-)-Acutumine and its synthetic precursors. The complex, caged structure results in a highly dispersed NMR spectrum with distinct signals for each proton and carbon atom. While a complete, assigned NMR dataset is found in the supporting information of synthetic publications, a summary of expected chemical shifts is provided below.[4]

Table 2: Key ¹H and ¹³C NMR Chemical Shift Ranges for (-)-Acutumine

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methine Protons | 2.0 - 5.0 | 40 - 80 |

| Methylene Protons | 1.5 - 3.5 | 25 - 50 |

| N-Methyl Protons | ~2.5 | ~35 |

| Methoxy Protons | 3.5 - 4.0 | 55 - 65 |

| Olefinic Protons | 5.5 - 7.5 | 120 - 160 |

| Carbonyl Carbons | - | 190 - 210 |

Note: Precise chemical shifts and coupling constants are detailed in the supporting information of the primary literature on the total synthesis of (-)-Acutumine.[4]

Experimental Protocols

The structural confirmation and availability of (-)-Acutumine for biological studies have been made possible through its total synthesis. The synthetic routes developed by the Castle and Herzon groups highlight innovative strategies for the construction of its complex architecture.[2][3]

Key Synthetic Strategies

The total synthesis of (-)-Acutumine involves a multi-step sequence, with the key challenge being the stereocontrolled formation of the quaternary centers and the installation of the secondary chloride.

A landmark achievement in the synthesis of (-)-Acutumine was reported by the research group of Steven L. Castle.[2] Their convergent approach involved the strategic coupling of two complex fragments.

Key Reactions in Castle's Synthesis:

-

Asymmetric Ketone Allylation: A Nakamura's chiral allylzinc reagent was employed to set a key stereocenter.[1]

-

Anionic Oxy-Cope Rearrangement: This pericyclic reaction was used to construct one of the challenging all-carbon quaternary centers.[1]

-

Radical-Polar Crossover Cyclization: A novel method to form the spirocyclic core of the molecule.

-

Lewis Acid-Promoted Cyclization: The final ring of the tetracyclic system was closed through the cyclization of an amine onto an α,β-unsaturated dimethyl ketal.[1]

Illustrative Experimental Workflow

The following diagram illustrates a generalized workflow for the final stages of a reported total synthesis of (-)-Acutumine, showcasing the logical progression of the key chemical transformations.

Caption: A simplified workflow of the late-stage synthesis of (-)-Acutumine.

Signaling Pathways and Logical Relationships

While (-)-Acutumine is not known to be directly involved in signaling pathways in the traditional sense, its biological activity, such as T-cell cytotoxicity, implies interaction with cellular targets. The logical relationship in its chemical synthesis, however, is a well-defined sequence of reactions designed to build molecular complexity in a controlled manner.

The following diagram illustrates the logical dependencies of the key synthetic transformations in the construction of the core structure.

Caption: Key strategic bond formations in the synthesis of (-)-Acutumine.

Conclusion

(-)-Acutumine stands as a testament to the structural diversity of natural products and the ingenuity of synthetic chemistry. Its complex, stereochemically rich structure has been fully elucidated through a combination of spectroscopic and crystallographic techniques, and its total synthesis has been achieved through elegant and innovative strategies. This guide provides a foundational understanding of the chemical nature of (-)-Acutumine, which is essential for researchers exploring its therapeutic potential and for scientists engaged in the synthesis of complex molecular architectures. Further investigation into the biological mechanisms of action of (-)-Acutumine will undoubtedly be fueled by the synthetic routes that have made this fascinating molecule more accessible.

References

Acutumine: A Technical Guide to a T-Cell Selective Alkaloid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a structurally complex tetracyclic alkaloid, has garnered significant interest within the scientific community for its selective cytotoxicity towards T-cells, suggesting potential therapeutic applications in immunology and oncology. This technical guide provides a comprehensive overview of Acutumine, including its chemical and physical properties, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activity and mechanism of action. Particular focus is placed on its role in inducing apoptosis in T-lymphocytes. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Data Presentation

Acutumine is a chlorinated alkaloid with a complex polycyclic structure. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17088-50-5 | [1][2][3] |

| Molecular Formula | C₁₉H₂₄ClNO₆ | [1] |

| Molecular Weight | 397.8 g/mol | [1][4] |

| Alternate Names | (-)-Acutumine | [4] |

| Natural Source | Menispermum dauricum, Sinomenium acutum | [5][6][7][8][9][10] |

Experimental Protocols

Isolation of Acutumine from Menispermum dauricum

While specific, detailed protocols for the isolation of Acutumine are not extensively published in readily available literature, a general workflow can be inferred from standard phytochemical practices for alkaloid extraction from plant materials.

Disclaimer: This is a generalized protocol and may require optimization.

Materials:

-

Dried and powdered rhizomes of Menispermum dauricum

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 1%

-

Ammonia (B1221849) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., gradients of CH₂Cl₂/MeOH)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: The powdered rhizomes are macerated with methanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator.

-

Acid-Base Partitioning: The concentrated extract is acidified with 1% HCl and partitioned with a non-polar solvent like dichloromethane to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

-

Alkaloid Extraction: The basified aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of dichloromethane and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Acutumine are pooled and concentrated.

-

Final Purification: Further purification may be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure Acutumine.

Key Reactions in the Total Synthesis of (-)-Acutumine

The total synthesis of (-)-Acutumine is a complex undertaking that has been accomplished by several research groups. These syntheses often involve intricate strategies to construct the molecule's challenging tetracyclic core and stereocenters. Key reactions that have been employed include:

-

Radical-Polar Crossover Reaction: This reaction has been used to fashion the spirocyclic subunit of Acutumine. It involves an intramolecular radical conjugate addition followed by an enolate hydroxylation.[11][12]

-

Asymmetric Ketone Allylation: Chiral reagents, such as Nakamura's chiral allylzinc reagent, have been utilized to introduce an allyl group with high diastereoselectivity.[11][13]

-

Anionic Oxy-Cope Rearrangement: This pericyclic reaction is a key step in forming a congested quaternary stereocenter within the molecule.[11][13][14]

-

Lewis Acid Promoted Cyclization: This reaction is used to form one of the rings by promoting the cyclization of an amine onto an α,β-unsaturated dimethyl ketal.[11][13]

Due to the complexity and proprietary nature of synthetic routes, detailed, step-by-step protocols are often found within the supplementary information of the primary research articles and doctoral theses. Researchers are encouraged to consult these resources for specific experimental conditions.[9][15]

Biological Activity and Mechanism of Action

Selective T-Cell Cytotoxicity

Acutumine exhibits selective cytotoxicity towards T-lymphocytes.[5][7][8] This property makes it a compound of interest for potential therapeutic applications in T-cell mediated autoimmune diseases and certain types of leukemia or lymphoma.

Signaling Pathway of Acutumine-Induced T-Cell Apoptosis

While the precise molecular mechanism of Acutumine-induced T-cell apoptosis is not yet fully elucidated, the process of T-cell death is generally well-understood and often involves specific signaling pathways. It is hypothesized that Acutumine may trigger one or more of these established apoptosis pathways in T-cells.

The primary mechanism of T-cell mediated cytotoxicity involves the induction of apoptosis in target cells.[16] Two major pathways are responsible for this programmed cell death:

-

Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of a death ligand, such as Fas ligand (FasL), to its corresponding death receptor, Fas (also known as CD95), on the surface of the target T-cell.[17][18] This interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and the subsequent activation of an initiator caspase, typically caspase-8. Activated caspase-8 then activates executioner caspases, such as caspase-3, which leads to the cleavage of cellular proteins and ultimately, cell death.[17]

-

Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by intracellular stress signals and involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria.[18] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates executioner caspases, leading to apoptosis.

Given Acutumine's selective action on T-cells, it is plausible that it modulates components of these pathways, potentially by upregulating the expression of death receptors or ligands, or by influencing the balance of pro- and anti-apoptotic proteins within the T-cell. Further research is required to pinpoint the exact molecular targets of Acutumine within these signaling cascades.

Mandatory Visualizations

Caption: Experimental workflow for assessing the cytotoxicity of Acutumine on T-cells.

Caption: Putative signaling pathway for Acutumine-induced T-cell apoptosis.

References

- 1. Acutumine | 17088-50-5 | SAA08850 | Biosynth [biosynth.com]

- 2. Page loading... [guidechem.com]

- 3. molnova.com [molnova.com]

- 4. (-)-Acutumine | C19H24ClNO6 | CID 10200848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Castle Synthesis of (-)-Acutumine [organic-chemistry.org]

- 6. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Total Synthesis of (-)-Acutumine" by Fang Li [scholarsarchive.byu.edu]

- 10. Acutudaurin from cultured roots of Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Total Synthesis of (−)-Acutumine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total synthesis of (-)-acutumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Total Synthesis of Acutumine by Castle [organic-chemistry.org]

- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 16. T cell-mediated cytotoxicity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Apoptosis – an Ubiquitous T cell Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Activities of Acutumine: A Technical Guide for Researchers

An In-depth Exploration of the Cytotoxic, and Potential Neuroprotective Properties of a Unique Dauricum Alkaloid

Acutumine, a chlorinated alkaloid primarily isolated from the roots and rhizomes of Menispermum dauricum and Sinomenium acutum, has garnered interest within the scientific community for its distinct biological activities. This technical guide provides a comprehensive overview of the known biological functions of Acutumine, with a focus on its cytotoxic effects on T-lymphocytes and its putative antiamnesic properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental methodologies, and visual representations of associated biological pathways.

Cytotoxic Activity: Selective Inhibition of T-Lymphocytes

Acutumine has demonstrated selective cytotoxic activity against T-lymphocytes, suggesting its potential as a modulator of the immune system or as a lead compound for the development of therapies targeting T-cell malignancies.

Quantitative Cytotoxicity Data

While the selective T-cell toxicity of Acutumine is noted in the literature, specific quantitative data such as IC50 values from standardized assays are not extensively reported in readily available scientific literature. One study investigated the cytotoxic effects of an extract from Cynanchum acutum seeds on the MOLT-4 human T-lymphoblast cell line, revealing an IC50 value. It is important to note that this study was conducted with a crude extract and not purified Acutumine. Further research with isolated Acutumine is required to determine its precise cytotoxic potency.

| Compound/Extract | Cell Line | Assay | IC50 | Citation |

| Cynanchum acutum seed extract | MOLT-4 (T-lymphoblast) | MTT Assay | 33.4 µg/mL | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity. The protocol outlined below is a standard procedure that can be adapted for testing the effects of Acutumine on T-lymphocyte cell lines such as Jurkat or MOLT-4.

Materials:

-

T-lymphocyte cell line (e.g., Jurkat, MOLT-4)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Acutumine (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of Acutumine in culture medium. Add 100 µL of the Acutumine solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Acutumine) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Centrifuge the plate to pellet the cells and carefully remove the supernatant. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of Acutumine and fitting the data to a dose-response curve.

Potential Signaling Pathways in Acutumine-Induced Cytotoxicity

The precise molecular mechanisms underlying Acutumine's cytotoxicity are not yet fully elucidated. However, based on the known pathways of apoptosis (programmed cell death) often triggered by cytotoxic compounds, several signaling cascades may be involved.

1.3.1. Apoptosis Signaling Pathway

Apoptosis is a tightly regulated process involving a cascade of caspases, which are cysteine proteases that execute cell death. The activation of effector caspases, such as caspase-3, is a central event in apoptosis.[2][3][4] This can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway by controlling the release of cytochrome c from the mitochondria.[5][6][7][8] It is plausible that Acutumine may induce apoptosis in T-lymphocytes by modulating the expression or activity of proteins within these pathways.

1.3.2. NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation, cell survival, and proliferation.[9][10][11][12][13][14][15] Dysregulation of these pathways is often associated with cancer and inflammatory diseases. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[16][17][18][19][20][21] It is conceivable that Acutumine may exert its cytotoxic effects by interfering with the activity of key components in these pathways, thereby disrupting normal cellular processes and leading to cell death.

Antiamnesic Activity: Potential for Cognitive Enhancement

Preliminary reports suggest that Acutumine may possess antiamnesic properties, indicating a potential role in mitigating memory impairment. However, quantitative data from preclinical models are currently lacking in the available literature.

Experimental Models for Antiamnesic Activity

To rigorously evaluate the potential antiamnesic effects of Acutumine, established animal models of memory impairment are utilized. The scopolamine-induced amnesia model is a widely accepted paradigm for this purpose.

2.1.1. Scopolamine-Induced Amnesia Model

Scopolamine (B1681570) is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking aspects of dementia.[22][23][24][25][26]

Protocol:

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Amnesia Induction: Scopolamine hydrobromide is administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.

-

Drug Administration: Acutumine would be administered at various doses, typically 30-60 minutes before the scopolamine injection or before the behavioral tests.

-

Behavioral Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze and the passive avoidance test.

Behavioral Tests for Memory Assessment

2.2.1. Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.[14][27][28][29][30][31][32]

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

Procedure:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess long-term spatial memory.

Expected Outcome for an Antiamnesic Compound: A compound with antiamnesic properties would be expected to decrease the escape latency during the acquisition phase and increase the time spent in the target quadrant during the probe trial in scopolamine-treated animals.

2.2.2. Passive Avoidance Test

This test assesses fear-motivated memory.[33][34][35]

Apparatus: A two-compartment box with a light and a dark chamber, where the dark chamber is associated with an aversive stimulus (mild foot shock).

Procedure:

-

Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.

-

Retention Trial: After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the time it takes to enter the dark compartment (step-through latency) is measured.[29][33][36]

Expected Outcome for an Antiamnesic Compound: A longer step-through latency in the retention trial indicates better memory of the aversive experience. An effective antiamnesic compound would increase the step-through latency in scopolamine-treated animals.

Conclusion and Future Directions

Acutumine presents as a promising natural product with selective cytotoxicity against T-lymphocytes and potential for cognitive enhancement. However, the current body of literature lacks comprehensive quantitative data to fully characterize these activities and elucidate the underlying molecular mechanisms.

Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the IC50 values of purified Acutumine against a panel of T-cell leukemia and lymphoma cell lines, as well as normal T-lymphocytes, to confirm its selectivity.

-

Mechanistic Studies: Investigating the specific signaling pathways modulated by Acutumine that lead to T-cell cytotoxicity, including the activation of caspases, regulation of Bcl-2 family proteins, and effects on the NF-κB and MAPK pathways.

-

In Vivo Antiamnesic Evaluation: Conducting well-controlled preclinical studies using established models like the scopolamine-induced amnesia model in rodents to quantify the antiamnesic effects of Acutumine and determine its effective dose range.

-

Target Identification: Employing modern drug discovery techniques to identify the direct molecular targets of Acutumine, which will be crucial for understanding its mechanism of action and for any future therapeutic development.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of Acutumine. The provided experimental protocols and pathway diagrams offer a starting point for designing and interpreting future studies aimed at unlocking the full pharmacological profile of this intriguing natural compound.

References

- 1. A constitutively active and uninhibitable caspase-3 zymogen efficiently induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro modulation of bcl-2 protein expression, drug-induced apoptosis and cytotoxicity by interleukin-10 in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constitutive expression of human Bcl-2 modulates nitrogen mustard and camptothecin induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Bcl-2 expression: a potential component of estrogen protection in NT2 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of T cell proliferation by selective block of Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activity and expression of JNK1, p38 and ERK kinases, c-Jun N-terminal phosphorylation, and c-jun promoter binding in the adult rat brain following kainate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward Connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Anti-amnesic activity of Citrus aurantium flowers extract against scopolamine-induced memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antiamnesic activity of Syzygium cumini against scopolamine induced spatial memory impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. medtextpublications.com [medtextpublications.com]

- 27. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 33. researchgate.net [researchgate.net]

- 34. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 35. scantox.com [scantox.com]

- 36. Step through latency: Significance and symbolism [wisdomlib.org]

The Immunomodulatory Mechanisms of Sinomenine in T-Lymphocytes: A Technical Guide

An In-depth Examination of the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: This technical guide focuses on the mechanism of action of sinomenine (B1681799) , the primary active alkaloid isolated from Sinomenium acutum. The initial search query for "Acutumine" did not yield specific results, suggesting that "sinomenine" is the scientifically recognized and researched compound responsible for the immunomodulatory effects attributed to Sinomenium acutum.

Executive Summary

Sinomenine, a bioactive alkaloid, has demonstrated significant immunosuppressive and anti-inflammatory properties, primarily targeting T-lymphocyte functions. This document provides a comprehensive overview of the molecular mechanisms by which sinomenine modulates T-cell activity. Key findings indicate that sinomenine inhibits T-cell proliferation, induces apoptosis, and alters the balance of T-helper cell subsets through the modulation of critical signaling pathways, including NF-κB and PI3K-Akt. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding for research and development purposes.

Quantitative Effects of Sinomenine on T-Cell Functions

The following tables summarize the key quantitative data on the effects of sinomenine on T-lymphocyte proliferation, apoptosis, and cytokine production as reported in the scientific literature.

Table 2.1: Inhibition of T-Cell Proliferation by Sinomenine

| Cell Type | Mitogen/Stimulus | Sinomenine Concentration | Observed Effect | Citation |

| Mouse CD4+ T-cells | Concanavalin A (ConA) | Not specified | Remarkable suppression of proliferation | [1] |

| Mouse lymphocytes | ConA, LPS, anti-CD3 mAb | Not specified | Inhibition of proliferation | [2] |

| Human T-cell acute lymphoblastic leukemia (CEM cells) | - | 0.5, 1, 2, 4 mmol/L | Dose and time-dependent inhibition of growth | [3] |

Table 2.2: Induction of Apoptosis in T-Cells by Sinomenine

| Cell Type | Sinomenine Concentration | Key Findings | Citation |

| Mouse CD4+ T-cells | Not specified | Caspase 3-dependent apoptosis | [1] |

| Mouse spleen lymphocytes | Not specified | Increased apoptosis ratio | [2] |

| Human T-cell acute lymphoblastic leukemia (CEM cells) | 1, 2, 4 mmol/L | Concentration-dependent increase in apoptosis; Up-regulation of Bax and Caspase-9, down-regulation of Bcl-2 | [3] |

Table 2.3: Modulation of Cytokine Production in T-Cells by Sinomenine

| Cell Type/Model | Sinomenine Concentration | Effect on Cytokine Levels | Citation |

| Splenocytes (in vitro) | 1 mmol/L | Significantly reduced IFN-γ level | [4] |

| Collagen-Induced Arthritis (CIA) rats (in vivo) | Not specified | Down-regulation of IL-17A, up-regulation of IL-10 | [5] |

| Mesenteric lymph node lymphocytes (in vitro) | 200, 1000, 2000 μmol/L | Dose-dependent reduction in IFN-γ and TNF-α expression | [6] |

Core Mechanism of Action: Signaling Pathways in T-Cells

Sinomenine exerts its immunomodulatory effects on T-cells by targeting several key intracellular signaling pathways that are crucial for T-cell activation, proliferation, and effector functions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune response, promoting the transcription of pro-inflammatory cytokines and cell survival genes. Sinomenine has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to occur through the suppression of IκB phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB. By blocking NF-κB activation, sinomenine effectively reduces the expression of inflammatory cytokines such as TNF-α and IL-6.[7][8][9]

Modulation of the PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is critical for T-cell growth, survival, and differentiation. Recent studies suggest that sinomenine can suppress the PI3K-Akt signaling pathway in the context of rheumatoid arthritis, which involves T-cell dysregulation.[10] By inhibiting this pathway, sinomenine may reduce T-cell proliferation and survival.

Regulation of T-Helper Cell Differentiation

Sinomenine has been shown to modulate the balance between different subsets of T-helper cells, particularly Th1, Th2, Th17, and regulatory T-cells (Tregs). It can suppress the differentiation and function of pro-inflammatory Th1 and Th17 cells while potentially promoting the activity of anti-inflammatory Tregs.[5][10] This shift in the T-cell landscape contributes to its overall immunosuppressive effect.

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the effects of sinomenine on T-cells.

T-Cell Proliferation Assay

-

Objective: To quantify the effect of sinomenine on T-cell proliferation.

-

Methodology:

-

Cell Isolation: Isolate primary T-cells (e.g., CD4+ T-cells) from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the isolated T-cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and a mitogen such as Concanavalin A (ConA), phytohemagglutinin (PHA), or anti-CD3/CD28 antibodies to induce proliferation.

-

Treatment: Treat the cells with varying concentrations of sinomenine. Include a vehicle control (e.g., DMSO) and a positive control for inhibition.

-

Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation Assay: Add [³H]-thymidine to the cultures for the final 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

MTT or WST-1 Assay: Add MTT or WST-1 reagent to the cultures. The viable cells will convert the reagent into a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As the cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity, which can be analyzed by flow cytometry.

-

-

Apoptosis Assay

-

Objective: To determine if sinomenine induces apoptosis in T-cells.

-

Methodology:

-

Cell Culture and Treatment: Culture T-cells and treat with sinomenine as described in the proliferation assay.

-

Apoptosis Detection: After the treatment period, harvest the cells and stain with Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

-

Caspase Activity Assay: To confirm the apoptotic pathway, cell lysates can be analyzed for the activity of key caspases, such as caspase-3, using colorimetric or fluorometric substrates.

-

Cytokine Production Analysis

-

Objective: To measure the effect of sinomenine on the production of T-cell-derived cytokines.

-

Methodology:

-

Cell Culture and Treatment: Stimulate T-cells in the presence or absence of sinomenine as previously described.

-

Supernatant Collection: After an appropriate incubation time (e.g., 24-48 hours), collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-10, IL-17) in the supernatants using:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use commercially available ELISA kits specific for each cytokine of interest.

-

Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines in a single sample.

-

-

Western Blot Analysis for Signaling Proteins

-

Objective: To investigate the effect of sinomenine on the activation of key signaling proteins in T-cells.

-

Methodology:

-

Cell Lysis: After treatment with sinomenine and stimulation, lyse the T-cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-IκBα, total IκBα, p-Akt, total Akt, p-p65, total p65).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

Sinomenine demonstrates a multifaceted mechanism of action in T-lymphocytes, primarily characterized by the inhibition of proliferation, induction of apoptosis, and modulation of cytokine profiles through the suppression of key signaling pathways such as NF-κB and PI3K-Akt. These actions collectively contribute to its potent immunosuppressive and anti-inflammatory effects.

For drug development professionals, sinomenine presents a promising natural compound for the treatment of T-cell-mediated autoimmune and inflammatory diseases. Future research should focus on:

-

Elucidating the precise molecular targets of sinomenine within the T-cell signaling cascade.

-

Conducting detailed dose-response studies in primary human T-cells to establish clinically relevant concentrations.

-

Investigating the long-term effects and potential for inducing immunological tolerance.

-

Exploring synergistic effects with other immunosuppressive agents to enhance therapeutic efficacy and reduce potential side effects.

This technical guide provides a foundational understanding of sinomenine's mechanism of action in T-cells, offering valuable insights for the continued investigation and potential therapeutic application of this compound.

References

- 1. Sinomenine inhibits primary CD4+ T-cell proliferation via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sinomenine on the proliferation, cytokine production, and regulatory T-cell frequency in peripheral blood mononuclear cells of rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of sinomenine hydrochloride in T-cell acute lymphoblastic leukemia CEM cells and transcriptomic analysis [cjter.com]

- 4. Sinomenine Ameliorates IL-1β-Induced Intervertebral Disc Degeneration in Rats Through Suppressing Inflammation and Oxidative Stress via Keap1/Nrf2/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine suppresses collagen-induced arthritis by reciprocal modulation of regulatory T cells and Th17 cells in gut-associated lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sinomenine on cell activation and intracellular Th1 type cytokines expression of T lymphocytes | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sinomenine ameliorates collagen-induced arthritis in mice by targeting GBP5 and regulating the P2X7 receptor to suppress NLRP3-related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Th1 and Th2 immune responses in mice by Sinomenine, an alkaloid extracted from the chinese medicinal plant Sinomenium acutum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Acutumine: A Historical and Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey of the discovery and isolation of Acutumine, a complex tetracyclic alkaloid. From its initial extraction from Asian moonseed plants to the definitive elucidation of its intricate structure, this document provides a comprehensive overview for researchers in natural product chemistry, pharmacology, and drug development. The following sections detail the pivotal moments of discovery, the evolution of its chemical understanding, and the experimental protocols that were instrumental in its characterization.

A Century of Discovery: From Initial Observation to Structural Confirmation

The story of Acutumine begins in the early 20th century, with its initial discovery shrouded in the complexities of natural product chemistry of the era. It was first isolated in 1929 by Goto and Sudzuki from the leaves of the Chinese moonseed plant, Sinomenium acutum.[1] Their preliminary investigation suggested a molecular formula of either C₂₀H₂₇NO₈ or C₂₁H₂₇NO₈. For nearly four decades, the true and complex structure of Acutumine remained elusive.

A significant breakthrough occurred in the late 1960s. In 1966 and 1967, further chemical analyses by the Goto group led to a revised and more accurate molecular formula, C₁₉H₂₄NO₆Cl, which crucially identified the presence of a chlorine atom. This finding was a pivotal step towards understanding the unique nature of this alkaloid. The final, unambiguous structure of Acutumine was determined in 1968 by a team of scientists including Nishikawa, Kamiya, and Tomita, who successfully employed X-ray crystallography.[1] This technique revealed the molecule's complex tetracyclic framework, featuring a distinctive propellane-type system and a spirocycle. Later, Tomita and his colleagues also isolated Acutumine from a related plant, Menispermum dauricum (Common moonseed).[1]

Subsequent research has continued to shed light on this fascinating molecule. Modern studies have identified the biosynthetic pathway, revealing that the terminal chlorination step is catalyzed by a specialized Fe(II)- and 2-oxoglutarate-dependent halogenase (2ODH) known as dechloroacutumine (B1239902) halogenase (DAH).

The following diagram illustrates the key milestones in the discovery and structural elucidation of Acutumine:

Physicochemical and Structural Data of Acutumine

The initial characterization of Acutumine by Goto and Sudzuki in 1929, combined with the later structural revisions, provides the following key quantitative data.

| Property | Value | Method/Reference |

| Molecular Formula | C₁₉H₂₄NO₆Cl | Mass Spectrometry & Combustion Analysis (Goto et al., 1966/67) |

| Melting Point | 240 °C | Capillary Method (Goto & Sudzuki, 1929) |

| Specific Rotation | [α]D = -312° | Polarimetry in Chloroform (B151607) (Goto & Sudzuki, 1929) |

| Appearance | Pale yellow needles | Crystallization (Goto & Sudzuki, 1929) |

| Key Functional Groups | 3 x Methoxy (-OCH₃)1 x Ketone (C=O)1 x N-Methyl (-NCH₃)1 x Chlorine (-Cl) | Chemical Tests & Spectrometry (Goto & Sudzuki, 1929; Goto et al., 1966/67) |

| Semicarbazone Derivative M.P. | > 290 °C | Chemical Derivatization (Goto & Sudzuki, 1929) |

Experimental Protocols

This section provides a detailed look at the methodologies employed in the historical isolation and structural elucidation of Acutumine, as well as a modern approach to its extraction.

Initial Isolation and Purification (Goto & Sudzuki, 1929)

This protocol is based on the description in the original 1929 publication and employs classical alkaloid extraction techniques.

Objective: To isolate crude Acutumine from the leaves of Sinomenium acutum.

Methodology:

-

Extraction: The dried and powdered leaves of Sinomenium acutum are subjected to solvent extraction. While the specific solvent system used by Goto and Sudzuki is not detailed in the accessible literature, a typical approach for alkaloids of that era would involve maceration or percolation with an acidified aqueous or alcoholic solvent to protonate the nitrogen-containing compounds and increase their solubility.

-

Acid-Base Partitioning:

-

The initial extract is concentrated to remove the organic solvent (if used).

-

The resulting aqueous solution is made alkaline, typically with ammonia (B1221849) or sodium carbonate, to deprotonate the alkaloid salts and render them as free bases.

-

The alkaline solution is then partitioned with an immiscible organic solvent, such as chloroform. The free base of Acutumine, being more soluble in the organic phase, is thus separated from water-soluble impurities. This step is repeated multiple times to ensure complete extraction.

-

-

Fractionation: The chloroform extract, containing a mixture of alkaloids, is then subjected to further purification. The 1929 paper mentions that Acutumine accumulated in the "weakly acidic diversine part of the extract," suggesting a further fractionation step, possibly involving extraction with a weakly acidic solution to separate alkaloids based on their basicity.

-

Crystallization:

-

The chloroform solution containing the enriched Acutumine fraction is concentrated.

-

Methyl alcohol is added to the concentrated chloroform solution to induce crystallization. The lower solubility of Acutumine in the mixed solvent system facilitates its precipitation as pale yellow needles.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

The logical flow of this classical isolation procedure is depicted in the following diagram:

Structure Elucidation by X-ray Crystallography (Nishikawa, Kamiya, Tomita et al., 1968)

The definitive three-dimensional structure of Acutumine was determined by single-crystal X-ray diffraction.

Objective: To determine the precise spatial arrangement of atoms in the Acutumine molecule.

Methodology:

-

Crystal Preparation: High-quality, single crystals of Acutumine are grown from a suitable solvent, a critical prerequisite for successful X-ray diffraction analysis.

-

Data Collection:

-

A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.

-

These diffraction patterns are recorded on a detector.

-

-

Structure Solution:

-

The positions and intensities of the diffraction spots are used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal).

-

The intensities are then used to determine the electron density distribution within the unit cell. The 1968 study employed a three-dimensional Patterson superposition method to solve the phase problem, a common challenge in crystallography.

-

-

Structure Refinement:

-

An initial model of the structure is built based on the electron density map.

-

This model is then refined using computational methods, such as repeated cycles of least-squares calculations and three-dimensional Fourier syntheses, to improve the agreement between the calculated and observed diffraction data. This iterative process results in a highly accurate and detailed three-dimensional model of the Acutumine molecule.

-

Modern Isolation by Centrifugal Partition Chromatography (CPC)

Recent advancements in separation science have led to more efficient methods for isolating natural products like Acutumine. A 2023 study details one such modern approach.

Objective: To achieve high-recovery and high-resolution isolation of Acutumine from Sinomenium acutum rhizomes.

Methodology:

-

Extraction: 1.5 kg of ground Sinomenium acutum rhizome is subjected to reflux extraction with 50% aqueous ethanol (B145695) for 2 hours. This process is repeated three times. The combined extracts are filtered and evaporated to yield a crude extract.

-

CPC Separation:

-

Technique: Centrifugal Partition Chromatography (CPC) is a support-free liquid-liquid chromatography technique.

-

Solvent System: A two-phase solvent system of n-butanol–acetonitrile–water (10:2:8, v/v/v) containing 0.5% triethylamine (B128534) is used.

-

Operation: The CPC is operated in a dual mode (ascending to descending) to achieve high resolution.

-

-

Final Purification: The active fractions from the CPC containing Acutumine are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

This modern technique offers significant advantages over classical methods, including higher recovery rates and improved resolution of the separation.

References

An In-depth Technical Guide to Acutumine and its Analogues from Sinomenium acutum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenium acutum, a climbing plant native to China and Japan, has a long-standing history in traditional medicine for treating inflammatory conditions such as rheumatoid arthritis. The therapeutic potential of this plant is largely attributed to its rich and diverse alkaloid content. Among these, Acutumine, a chlorinated hasubanan (B79425) alkaloid, and its analogues have garnered significant scientific interest due to their unique chemical structures and promising pharmacological activities. This technical guide provides a comprehensive overview of Acutumine and its related compounds, focusing on their chemical diversity, biosynthesis, pharmacological properties, and the underlying molecular mechanisms of action.

Chemical Diversity of Alkaloids in Sinomenium acutum

The alkaloidal profile of Sinomenium acutum is complex, featuring a wide array of structural skeletons. Beyond Acutumine, the plant is a source of numerous analogues, which can be broadly categorized into hasubanan, aporphine, and protoberberine-type alkaloids. Recent phytochemical investigations have led to the isolation and characterization of novel compounds, including Acutumalkaloid I and II, expanding the known chemical space of Acutumine-related structures. A selection of these alkaloids is presented below.

Table 1: Major Alkaloids Isolated from Sinomenium acutum

| Compound Name | Alkaloid Class | Key Structural Features |

| Acutumine | Hasubanan | Chlorinated tetracyclic core |

| Sinomenine | Morphinan | Major alkaloid, extensively studied |

| Magnoflorine | Aporphine | Quaternary ammonium (B1175870) group |

| Lysicamine | Oxoaporphine | Planar aromatic system |

| Acutumalkaloid I | Aporphine Analogue | Novel aporphine-related structure |

| Acutumalkaloid II | Aporphine Analogue | Novel aporphine-related structure |

| Dauricumine | Hasubanan | Analogue of Acutumine |

| Sinometumine E | Protoberberine | Complex hexacyclic skeleton[1] |

Pharmacological Activities and Quantitative Data

Alkaloids from Sinomenium acutum exhibit a range of biological activities, with cytotoxicity against cancer cells and anti-inflammatory effects being the most prominent. The quantitative data for these activities are summarized in the following tables.

Cytotoxic Activity

Table 2: Cytotoxicity (IC₅₀ in µM) of Selected Alkaloids from Sinomenium acutum

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Lysicamine | HT-29 (Colon Cancer) | Lower than Nuciferine | [2] |

| Lysicamine | HT-29 Cancer Stem Cells | Lower than Nuciferine | [2] |

| Dauriporphine | MCF-7 (Breast Cancer) | - | [3] |

| Dauriporphine | H460 (Lung Cancer) | - | [3] |

| Dauriporphine | HT-29 (Colon Cancer) | - | [3] |

| Dauriporphine | CEM (Leukemia) | - | [3] |

| Menisporphine | MCF-7 (Breast Cancer) | - | [3] |

| Menisporphine | H460 (Lung Cancer) | - | [3] |

| Menisporphine | HT-29 (Colon Cancer) | - | [3] |

| Menisporphine | CEM (Leukemia) | - | [3] |

*Specific IC₅₀ values were not provided in the abstract, but the activity was noted as being greater than that of the reference compound, nuciferine. Further details would be required from the full-text article.

Anti-inflammatory and Other Activities

Table 3: Anti-inflammatory and Other Activities of Selected Alkaloids from Sinomenium acutum

| Compound | Activity | IC₅₀ (µM) | Reference |

| Lysicamine | IDO1 Inhibition | 6.22 ± 0.26 | [1] |

| Lysicamine | TDO Inhibition | 23.76 ± 2.93 | [1] |

| Liriodenine | IDO1 Inhibition | 31.65 ± 4.44 | [1] |

| Liriodenine | TDO Inhibition | 15.64 ± 0.26 | [1] |

Biosynthesis of Acutumine

The biosynthesis of Acutumine is a complex process that originates from the amino acid tyrosine. The pathway involves the formation of a key intermediate, (S)-reticuline, which serves as a branch point for the synthesis of various benzylisoquinoline alkaloids. The later stages of Acutumine biosynthesis are characterized by oxidative coupling and a crucial terminal chlorination step. This final step is catalyzed by a specialized enzyme, dechloroacutumine (B1239902) halogenase (DAH), an Fe(II)- and 2-oxoglutarate-dependent halogenase.[2][4][5]

Caption: Simplified biosynthetic pathway of Acutumine from Tyrosine.

Signaling Pathway Modulation: Anti-inflammatory Effects

The anti-inflammatory properties of extracts from Sinomenium acutum and its constituent alkaloids are, in part, mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a critical regulator of the inflammatory response, and its inhibition is a key therapeutic target. While the precise mechanism of Acutumine's interaction with this pathway requires further elucidation, it is hypothesized that Acutumine or its analogues may interfere with the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.